molecular formula C9H15Cl6O4P B565999 Tris(1,3-dichloro-2-propyl) Phosphate-d15 CAS No. 1447569-77-8

Tris(1,3-dichloro-2-propyl) Phosphate-d15

Cat. No.: B565999
CAS No.: 1447569-77-8
M. Wt: 445.98
InChI Key: ASLWPAWFJZFCKF-BXSQCBKHSA-N
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Description

Tris(1,3-dichloro-2-propyl) Phosphate-d15: is a deuterated analog of Tris(1,3-dichloro-2-propyl) Phosphate, a widely used organophosphorus flame retardant. The deuterated version is often utilized in scientific research to study the behavior and fate of the non-deuterated compound in various environments.

Scientific Research Applications

Chemistry: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is used as a reference standard in analytical chemistry to study the behavior of its non-deuterated counterpart in various matrices.

Biology: In biological research, the compound is used to investigate the metabolic pathways and toxicological effects of organophosphorus flame retardants.

Medicine: While not directly used in medicine, the compound’s study helps understand the potential health impacts of exposure to organophosphorus flame retardants.

Industry: The compound is used in the development of safer flame retardants and in the study of their environmental impact.

Safety and Hazards

TDCPP has been frequently detected in the environment, and exposure to TDCPP appears widespread . It has been implicated to cause toxicity in vertebrates .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Tris(1,3-dichloro-2-propyl) Phosphate-d15 typically involves the reaction of deuterated 1,3-dichloro-2-propanol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the incorporation of deuterium atoms at the desired positions.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes as the laboratory preparation but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Tris(1,3-dichloro-2-propyl) Phosphate-d15 can undergo oxidation reactions, leading to the formation of various oxidized products.

    Reduction: The compound can also be reduced under specific conditions, although this is less common.

    Substitution: Substitution reactions, particularly nucleophilic substitution, are common for this compound due to the presence of chlorine atoms.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like hydroxide ions or amines are often employed.

Major Products:

    Oxidation: Oxidized derivatives of the original compound.

    Reduction: Reduced forms with fewer chlorine atoms.

    Substitution: Substituted products where chlorine atoms are replaced by other functional groups.

Comparison with Similar Compounds

  • Tris(2-chloroethyl) Phosphate
  • Tris(2,3-dibromopropyl) Phosphate
  • Tris(1,3-dichloroisopropyl) Phosphate

Uniqueness: Tris(1,3-dichloro-2-propyl) Phosphate-d15 is unique due to the presence of deuterium atoms, which makes it particularly useful in tracing studies and in understanding the environmental fate and behavior of its non-deuterated counterpart.

Properties

CAS No.

1447569-77-8

Molecular Formula

C9H15Cl6O4P

Molecular Weight

445.98

IUPAC Name

tris(1,3-dichloro-1,1,2,3,3-pentadeuteriopropan-2-yl) phosphate

InChI

InChI=1S/C9H15Cl6O4P/c10-1-7(2-11)17-20(16,18-8(3-12)4-13)19-9(5-14)6-15/h7-9H,1-6H2/i1D2,2D2,3D2,4D2,5D2,6D2,7D,8D,9D

InChI Key

ASLWPAWFJZFCKF-BXSQCBKHSA-N

SMILES

C(C(CCl)OP(=O)(OC(CCl)CCl)OC(CCl)CCl)Cl

Synonyms

1,3-Dichloro-2-propanol Phosphate-d15;  3PC-R-d15;  Antiblaze 195-d15;  CRP-d15;  FR 10-d15;  Fyrol FR 2-d15;  PF 38-d15;  PF 38/3-d15;  TDCPP-d15;  Tri(1,3-dichloroisopropyl) Phosphate-d15;  Tris(1,3-dichloroisopropyl)phosphate-d15;  Tris(1-chloromethyl-2-chlo

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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